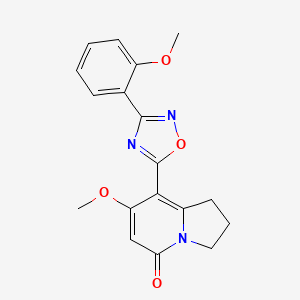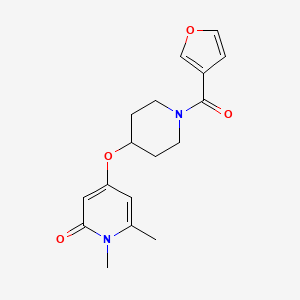
2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound that features a thiazolidine ring fused with an azepane moiety
Métodos De Preparación
The synthesis of 2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of azepane derivatives with thiazolidine-1,1-dione under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups on the thiazolidine ring.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazolidine ring and formation of corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: This compound also contains a thiazolidine ring but lacks the azepane moiety, making it structurally simpler.
Azepane-2,3-dione: This compound features an azepane ring with a dione functional group, but does not have the thiazolidine ring.
Thiazolidine-1,1-dione derivatives: These compounds have various substituents on the thiazolidine ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-(azepan-3-yl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-3-6-11(14)9-4-1-2-5-10-8-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZDKMRMGVMYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2623463.png)


![3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2623470.png)

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione](/img/structure/B2623473.png)
![N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2623474.png)
![3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2623475.png)

![Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2623480.png)

![N-(3-methylphenyl)-N-[3,3,5-trimethyl-2-(3-methylphenyl)-1,2-oxazolidin-5-yl]hydroxylamine](/img/structure/B2623483.png)
![4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2623484.png)

